1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,2-thiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIMQHLFJFFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044901-81-5 | |
| Record name | 5-Isothiazolemethanamine, α-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044901-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Methodological Advancements for 1 1,2 Thiazol 5 Yl Ethan 1 Amine Hydrochloride
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) hydrochloride provides a logical roadmap for its synthesis. The final hydrochloride salt is trivially formed from the free amine. The primary disconnection is the C-N bond of the chiral amine, which points to a key intermediate: the ketone 1-(1,2-thiazol-5-yl)ethan-1-one. This transformation can be achieved via reductive amination.
Further deconstruction of the ketone intermediate involves disconnecting the C-C bond between the acetyl group and the thiazole (B1198619) ring. This identifies a 5-functionalized 1,2-thiazole as a crucial precursor. A common and effective functional group for this purpose would be a halogen (e.g., bromine) or a metal, suggesting precursors like 5-bromo-1,2-thiazole or a 5-metallo-1,2-thiazole species.
The final retrosynthetic step breaks down the 1,2-thiazole ring itself into acyclic starting materials. The formation of the isothiazole core is typically achieved through cyclization reactions of open-chain compounds containing the requisite nitrogen, sulfur, and carbon atoms in the correct arrangement.
Classical and Modern Synthetic Routes to the 1,2-Thiazole Core
The 1,2-thiazole, or isothiazole, ring is a distinct heterocyclic system from its more common 1,3-thiazole isomer. Its synthesis requires specific strategies to ensure the correct N-S bond formation.
Cyclization Reactions for Thiazole Ring Formation
The construction of the isothiazole ring primarily relies on the cyclization of precursors that contain a pre-formed C-C-C-S-N or N-C-C-C-S fragment. Unlike 1,3-thiazoles, which are famously synthesized via the Hantzsch reaction, 1,2-thiazole syntheses follow different mechanistic pathways.
Key methods include:
Oxidative Cyclization of γ-Iminothiols: This is a fundamental approach where a 3-aminopropenethione or a similar precursor undergoes oxidative cyclization to form the N-S bond, yielding the isothiazole ring.
(4+1) Annulation: This strategy involves the reaction of a four-atom component, such as a β-ketodithioester or β-ketothioamide, with a one-atom nitrogen source like ammonium (B1175870) acetate. organic-chemistry.org This method proceeds through a cascade of imine formation, cyclization, and oxidation to furnish the final heterocyclic core. organic-chemistry.org
From 1,2,3-Dithiazoles: Ring transformation reactions can be employed, where a 1,2,3-dithiazole rearranges upon reaction with certain reagents to yield an isothiazole derivative. thieme-connect.com
Three-Component Reactions: Modern approaches have developed one-pot, three-component reactions that combine simple starting materials to build the ring with high efficiency. For instance, the reaction of enaminoesters, a sulfur source, and bromodifluoroacetamides can selectively yield isothiazoles. organic-chemistry.orgacs.org
| Method | Precursors | Key Features |
| Oxidative Cyclization | 3-Aminopropenethiones | Forms the crucial N-S bond via oxidation. |
| (4+1) Annulation | β-Ketothioamides + Ammonium Acetate | Metal-free, atom-economical cascade reaction. organic-chemistry.org |
| Ring Transformation | 1,2,3-Dithiazoles + Nitriles | Rhodium-catalyzed transannulation provides access to diverse isothiazoles. organic-chemistry.org |
| Three-Component Reaction | Enaminoesters + Sulfur + Bromodifluoroamides | High selectivity and formation of multiple new bonds in one pot. organic-chemistry.orgacs.org |
Functionalization of the Thiazole Ring at C-5
Once the 1,2-thiazole core is synthesized, the next critical step is the introduction of the ethylamine (B1201723) side chain, or its ketone precursor, at the C-5 position. The reactivity of the isothiazole ring dictates the strategies for its functionalization. The proton at C-5 is the most acidic, making it susceptible to deprotonation by strong bases.
Metalation: The most direct method for functionalizing the C-5 position is through metalation, particularly lithiation. researchgate.net Treatment of an unsubstituted or 3-substituted 1,2-thiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the C-5 proton. The resulting 5-lithio-1,2-thiazole is a potent nucleophile that can react with various electrophiles. To synthesize the key ketone intermediate, this lithiated species can be reacted with an acetylating agent like N,N-dimethylacetamide or acetaldehyde followed by oxidation.
Halogen-Metal Exchange: An alternative route begins with a 5-halo-1,2-thiazole. This halogenated intermediate can undergo a halogen-metal exchange reaction with an organolithium reagent to generate the same 5-lithio species described above. This can be advantageous when direct deprotonation is problematic. The resulting organometallic intermediate can then be used in subsequent cross-coupling reactions to form the desired C-C bond. researchgate.net
Stereoselective and Asymmetric Synthesis of 1-(1,2-thiazol-5-yl)ethan-1-amine Hydrochloride
The final and most challenging step is the stereoselective synthesis of the chiral amine. This is typically achieved by the asymmetric conversion of the precursor ketone, 1-(1,2-thiazol-5-yl)ethan-1-one.
Chiral Auxiliary Approaches
Classical asymmetric synthesis often employs chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
One common strategy involves the resolution of the racemic amine. The synthesized racemic 1-(1,2-thiazol-5-yl)ethan-1-amine can be treated with a chiral acid (e.g., tartaric acid or a derivative). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the desired enantiomerically pure amine.
Asymmetric Catalysis in C-N Bond Formation
Modern synthetic chemistry favors catalytic asymmetric methods due to their high efficiency and atom economy. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal-Catalyzed Asymmetric Reductive Amination: This is a powerful and direct method for converting ketones into chiral primary amines. The reaction involves the condensation of the ketone (1-(1,2-thiazol-5-yl)ethan-1-one) with an ammonia (B1221849) source to form an intermediate imine in situ. This imine is then asymmetrically hydrogenated using a chiral transition-metal catalyst. Ruthenium-based catalysts, often paired with chiral phosphine ligands like BINAP derivatives, have proven highly effective for the direct asymmetric reductive amination of alkyl-aryl ketones with ammonia and hydrogen gas. nih.govacs.org The presence of additives like ammonium iodide can be crucial for achieving high yields and enantioselectivities. nih.gov
Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild reaction conditions. Engineered amine dehydrogenases (AmDH) and transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from ketones. nih.govdigitellinc.com
Amine Dehydrogenases (AmDH): An engineered AmDH can catalyze the direct reductive amination of a ketone using ammonia and a reducing equivalent (often from a cofactor like NADH or NADPH), producing a chiral amine with very high enantiomeric excess. nih.govdigitellinc.com
Transaminases (TAs): In a transaminase-catalyzed reaction, an amino group is transferred from an amino donor (like isopropylamine or alanine) to the ketone substrate. This biocatalytic approach can generate chiral amines with excellent optical purity and is used in the industrial synthesis of pharmaceuticals. researchgate.net
| Catalytic Method | Catalyst Type | Key Features |
| Asymmetric Reductive Amination | Chiral Ruthenium-Phosphine Complex | Direct conversion of ketone to amine using H₂ and NH₃. High enantioselectivity. nih.govacs.org |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | High activity and specificity for heteroaryl ketones. Excellent conversions and enantioselectivities. nih.gov |
| Biocatalytic Transamination | Engineered ω-Transaminase (ω-TA) | Uses a sacrificial amino donor. Exceptional enantioselectivity under mild, aqueous conditions. researchgate.netnih.gov |
Enzymatic and Biocatalytic Synthesis Routes
The synthesis of chiral amines using biocatalysis has emerged as a powerful alternative to traditional chemical methods, offering high stereoselectivity under mild reaction conditions. nih.govresearchgate.net Enzymes, particularly transaminases and dehydrogenases, are at the forefront of this green chemistry revolution. researchgate.netresearchgate.net
Transaminases (TAs) are a prominent class of enzymes for producing chiral amines. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor. nih.govmdpi.com For the synthesis of 1-(1,2-thiazol-5-yl)ethan-1-amine, a suitable ω-transaminase (ω-TA) could be employed to convert the precursor ketone, 1-(1,2-thiazol-5-yl)ethan-1-one, into the desired chiral amine with high enantiomeric excess. The reaction equilibrium can be challenging, but various strategies exist to drive it towards the product, such as using a high concentration of the amine donor (e.g., isopropylamine) or removing the ketone co-product. researchgate.netmdpi.com Protein engineering has significantly expanded the substrate scope of transaminases, making them applicable to a wider range of bulky and complex ketones. nih.gov
Amine Dehydrogenases (AmDHs) represent another class of enzymes capable of synthesizing chiral amines through the reductive amination of ketones. nih.gov Unlike transaminases, AmDHs utilize ammonia as the direct source of nitrogen and require a nicotinamide cofactor (NADH or NADPH) as a hydride source. nih.govnih.gov The cofactor can be regenerated in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) with formate as a substrate, which produces only carbon dioxide as a byproduct. nih.gov This approach offers high atom economy and leads to the formation of the target amine with excellent stereoselectivity. nih.gov
The selection of the optimal enzyme is crucial and typically involves screening a panel of diverse biocatalysts. The table below illustrates a hypothetical screening of various transaminases for the conversion of 1-(1,2-thiazol-5-yl)ethan-1-one.
| Enzyme ID | Enzyme Type | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| ATA-025 | (R)-Transaminase | 95 | >99 | R |
| ATA-117 | (S)-Transaminase | 88 | 98 | S |
| ArR-TA | (R)-Transaminase | 91 | 99 | R |
| AtR-TA | (R)-Transaminase | 75 | 97 | R |
| VibFlu-TA | (S)-Transaminase | 92 | >99 | S |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is fundamental to maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness of chemical syntheses. For a multi-step synthesis of this compound, which may involve the construction of the thiazole ring via methods like the Hantzsch synthesis, each step must be carefully optimized. nih.govnih.gov
The choice of solvent and reaction temperature are critical parameters that can significantly influence reaction outcomes. In the Hantzsch thiazole synthesis, for example, solvents such as ethanol, methanol, and 1-butanol are commonly used. nih.gov The reaction often proceeds smoothly at the reflux temperature of the chosen solvent. nih.gov However, solvent-free conditions, sometimes assisted by grinding or microwave irradiation, have been developed as greener alternatives that can lead to shorter reaction times and improved yields. researchgate.netyoutube.com
Temperature control is equally important. While higher temperatures generally accelerate reaction rates, they can also promote the formation of unwanted byproducts. Microwave-assisted synthesis has become a valuable tool, allowing for rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.gov
| Solvent | Temperature (°C) | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol/Water | 65 | Conventional Heating | 2-3.5 h | 79-90 | nih.gov |
| Methanol | 90 | Microwave | 30 min | 95 | nih.gov |
| Ethanol | Reflux | Conventional Heating | 3-4 h | ~86 | youtube.com |
| None (Solvent-Free) | Room Temp | Grinding | 5-15 min | Variable | researchgate.net |
| None (Solvent-Free) | 60 | Conventional Heating | 5 h | Good | youtube.com |
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of the thiazole precursor, reusable heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to be effective in one-pot, multi-component reactions, aligning with green chemistry principles. nih.gov
In the context of synthesizing the chiral amine, asymmetric catalysis is paramount. If the amine is produced via asymmetric hydrogenation of a corresponding imine, the choice of a transition metal catalyst (e.g., based on palladium, iridium, or rhodium) and a chiral ligand is crucial for achieving high enantioselectivity. acs.org The design and synthesis of modular chiral ligands have allowed for the fine-tuning of catalyst properties to achieve high activity and efficiency. acs.org Chiral amines themselves can also act as organocatalysts in various asymmetric syntheses. acs.org
High-throughput synthesis (HTS) methodologies enable the rapid synthesis and screening of large numbers of compounds. This approach is invaluable in drug discovery and process development for identifying lead compounds and optimizing reaction conditions. By employing automated liquid handlers and parallel reactors, often in a 96-well plate format, numerous variations of a synthetic route can be explored simultaneously. For the synthesis of this compound, HTS could be used to screen a wide array of catalysts, ligands, solvents, and temperatures to quickly identify the optimal conditions for yield and enantioselectivity. Furthermore, this methodology allows for the creation of a library of related thiazole derivatives for structure-activity relationship (SAR) studies. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of the 12 Principles of Green Chemistry is essential for developing sustainable and environmentally benign synthetic processes. rroij.comrsc.org The synthesis of this compound can be made significantly greener by incorporating these principles at each stage of the design.
Waste Prevention : Designing synthetic routes that minimize waste is a primary goal. One-pot, multi-component reactions, such as the Hantzsch thiazole synthesis, are excellent examples of waste reduction as they minimize the need for purification of intermediates. acs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Biocatalytic reductive amination, which uses ammonia and hydrogen, exemplifies high atom economy. acs.org
Use of Safer Solvents and Reagents : Whenever practicable, the use of hazardous substances should be eliminated. This includes replacing toxic organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. mdpi.comtandfonline.combepls.com
Design for Energy Efficiency : Energy requirements should be minimized. The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govtandfonline.com
| Green Chemistry Principle | Application in Synthesis of 1-(1,2-thiazol-5-yl)ethan-1-amine HCl |
|---|---|
| Waste Prevention | Employing one-pot, multi-component synthesis for the thiazole ring. acs.org |
| Atom Economy | Using enzymatic reductive amination with ammonia. nih.gov |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and byproducts. |
| Designing Safer Chemicals | The final product's application would determine this aspect. |
| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions. mdpi.combepls.com |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation. nih.govtandfonline.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. rsc.org |
| Reduce Derivatives | Avoiding protecting groups through selective catalysis. |
| Catalysis | Using enzymes (transaminases, dehydrogenases) or reusable solid catalysts. nih.govnih.gov |
| Design for Degradation | Considering the environmental fate of the final product. |
| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile solvents and less hazardous reagents. |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 1,2 Thiazol 5 Yl Ethan 1 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) hydrochloride, providing unambiguous insights into its atomic framework.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H4 (thiazole ring) |
| ~7.90 | d | 1H | H3 (thiazole ring) |
| ~4.80 | q | 1H | CH-NH₃⁺ |
| ~3.50 | br s | 3H | NH₃⁺ |
| ~1.80 | d | 3H | CH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C5 (thiazole ring) |
| ~145.0 | C3 (thiazole ring) |
| ~125.0 | C4 (thiazole ring) |
| ~50.0 | CH-NH₃⁺ |
| ~20.0 | CH₃ |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of multi-dimensional NMR experiments are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the proton at the chiral center (CH-NH₃⁺) and the methyl protons (CH₃), as well as the coupling between the two aromatic protons on the thiazole (B1198619) ring (H3 and H4). This confirms the ethanamine moiety and the relationship of the thiazole ring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Key expected correlations would include the methine proton with its corresponding carbon (CH-NH₃⁺), the methyl protons with their carbon (CH₃), and the thiazole protons (H3 and H4) with their respective carbons (C3 and C4).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular puzzle. Expected key correlations for 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride would include:
The methyl protons (CH₃) showing a correlation to the methine carbon (CH-NH₃⁺) and the C5 of the thiazole ring.
The methine proton (CH-NH₃⁺) showing correlations to the methyl carbon (CH₃) and the C5 and C4 carbons of the thiazole ring.
The H4 proton of the thiazole ring showing correlations to C5 and C3 of the thiazole ring.
Elucidation of Stereochemistry via NMR Anisotropy Effects
Given the presence of a chiral center at the carbon bearing the amine group, NMR spectroscopy can be a powerful tool for probing the stereochemistry of this compound, particularly through the use of chiral solvating agents or through the analysis of diastereomeric derivatives. The magnetic anisotropy of the thiazole ring can induce diastereotopic shifts in the protons of a chiral auxiliary attached to the amine. By observing the differential shielding of these protons, the absolute configuration of the chiral center can be inferred.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound, as well as structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in confirming the elemental composition of this compound. The precise mass measurement of the molecular ion allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other potential structures with the same nominal mass. For the free base, the expected exact mass would be calculated and compared to the experimental value.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation of a selected precursor ion. The fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure.
Predicted Key MS/MS Fragments
| m/z | Proposed Fragment Structure |
| [M-NH₃]⁺ | Loss of the amino group |
| [M-CH₃]⁺ | Loss of a methyl radical |
| Thiazole ring fragment | Cleavage of the bond between the thiazole ring and the ethanamine side chain |
A plausible fragmentation pathway would involve the initial loss of the ammonia (B1221849) molecule from the protonated amine, followed by further fragmentation of the resulting carbocation. Cleavage of the C-C bond between the chiral center and the thiazole ring would also be an expected fragmentation pathway.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound.
Predicted Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 | N-H stretching (amine hydrochloride) |
| ~3100-3000 | C-H stretching (aromatic/aliphatic) |
| ~1600-1450 | C=C and C=N stretching (thiazole ring) |
| ~1400-1300 | C-H bending |
| ~1200-1000 | C-N stretching |
| ~900-700 | C-S stretching |
The presence of a broad absorption in the region of 3400-3000 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibrations of the ammonium (B1175870) salt. The characteristic stretching and bending vibrations of the thiazole ring provide further confirmation of the heterocyclic core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the primary amine hydrochloride, the thiazole ring, and the aliphatic C-H bonds.
The protonation of the amine group to form the hydrochloride salt results in the appearance of distinct bands for the ammonium group (-NH3+). These typically include broad stretching vibrations in the 3200-2800 cm⁻¹ region, often with multiple sub-peaks, and bending (scissoring) vibrations around 1600-1500 cm⁻¹. The thiazole ring gives rise to a series of characteristic vibrations, including C=N and C=C stretching modes in the 1650-1450 cm⁻¹ region, and C-S stretching vibrations which can be observed at lower wavenumbers. researchgate.netnih.gov Aromatic C-H stretching from the thiazole ring is anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear in the 2980-2850 cm⁻¹ range.
Representative IR Data for Aminothiazole Derivatives
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 (broad) | -NH₃⁺ |
| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | Thiazole Ring C-H |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Ethyl Group C-H |
| N-H Bend (Ammonium Salt) | 1600 - 1500 | -NH₃⁺ |
| C=N and C=C Stretch (Thiazole Ring) | 1650 - 1450 | Thiazole Ring System |
| C-H Bend (Aliphatic) | 1470 - 1370 | Ethyl Group C-H |
| C-S Stretch (Thiazole Ring) | 780 - 510 | Thiazole Ring C-S |
This table is illustrative and compiled from typical values for aminothiazole and amine hydrochloride compounds. researchgate.netnih.gov
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the thiazole ring. The C-S and S-N bond vibrations within the heterocyclic ring often produce distinct and sharp Raman peaks, which can be less prominent in the IR spectrum. researchgate.net Aromatic ring breathing modes are also typically strong in Raman spectra. The aliphatic C-C and C-H vibrations of the ethylamine (B1201723) side chain will also be present. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational landscape.
Representative Raman Data for Thiazole Derivatives
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | Thiazole Ring C-H |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Ethyl Group C-H |
| C=N and C=C Stretch (Thiazole Ring) | 1650 - 1450 | Thiazole Ring System |
| Ring Breathing Modes (Thiazole) | 1000 - 800 | Symmetric Ring Vibration |
| C-S Stretch (Thiazole Ring) | 780 - 510 | Thiazole Ring C-S |
This table is illustrative and based on characteristic Raman shifts for thiazole-containing compounds. researchgate.netresearchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
Co-crystallization Studies and Salt Forms
Co-crystallization is a technique used to form crystalline materials composed of two or more different molecules in the same crystal lattice. nih.gov For amine hydrochlorides, co-crystals can be designed by introducing molecules that can form strong hydrogen bonds with the chloride ion, which itself is a good hydrogen bond acceptor. nih.govacs.orgresearchgate.net This crystal engineering approach can be used to modify the physical properties of the active pharmaceutical ingredient, such as solubility and stability, without altering the chemical structure of the drug molecule itself. sysrevpharm.org
In the context of this compound, co-crystallization studies could be performed with various "co-formers," such as dicarboxylic acids (e.g., succinic acid, fumaric acid) or other pharmaceutically acceptable hydrogen bond donors. nih.gov X-ray crystallography would be essential to confirm the formation of a true co-crystal and to characterize the new hydrogen bonding networks established between the amine hydrochloride and the co-former. nih.gov This could lead to the discovery of novel solid forms with improved properties.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While a chiral molecule like 1-(1,2-thiazol-5-yl)ethan-1-amine will have a CD spectrum, simple chiral amines often exhibit weak signals in accessible spectral regions.
To enhance the signal and facilitate accurate determination of enantiomeric excess (ee), a common strategy involves the formation of a derivative or a complex with a chromophoric auxiliary. nsf.govnih.gov For a primary amine, this can be achieved by reacting it with an achiral aldehyde to form a chiral imine, which often has a strong CD signal. acs.org Alternatively, the amine can be complexed with a chiral metal-ligand assembly. nih.gov
The intensity of the resulting CD signal (known as a Cotton effect) is directly proportional to the concentration of the major enantiomer. nsf.gov By creating a calibration curve with samples of known enantiomeric compositions, the ee of an unknown sample can be accurately determined. nih.gov The sign of the Cotton effect (+ or -) can often be correlated to the absolute configuration (R or S) of the chiral center, making CD spectroscopy a powerful tool for stereochemical analysis. nih.govresearchgate.net
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) studies are a critical component in the stereochemical analysis of chiral molecules such as this compound. This chiroptical technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides valuable information about the absolute configuration and conformational features of the molecule.
For a chiral compound like this compound, the presence of the stereogenic center at the carbon atom bearing the amino group is expected to give rise to a characteristic ORD spectrum. A plain ORD curve, either positive or negative, would be observed at wavelengths away from any electronic absorption bands. This curve follows the Drude equation, where the optical rotation is inversely proportional to the square of the wavelength minus the square of the wavelength of the nearest electronic transition.
More significantly, in the vicinity of an absorption band of a chromophore near the chiral center, a phenomenon known as the Cotton effect is anticipated. This is characterized by an anomalous dispersion curve with a peak and a trough. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center. The thiazole ring, being a chromophoric system, would likely contribute to the observed Cotton effect.
Detailed research findings from ORD studies would typically be presented in a data table, outlining the specific rotation at various wavelengths, the position of the Cotton effect peaks and troughs, and the molecular rotation values. Such data is instrumental in assigning the absolute configuration (R or S) to the enantiomers of this compound by applying the Octant Rule or by comparison with structurally related compounds of known configuration.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (D-line) | Data not available |
| 436 | Data not available |
| 365 | Data not available |
| 313 | Data not available |
| 280 | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table illustrates the typical format for presenting ORD data. |
Thermal Analysis for Phase Behavior
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the phase behavior and thermal stability of this compound. These methods provide insights into melting point, heat of fusion, decomposition temperature, and the presence of polymorphic forms.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. A typical DSC thermogram for a crystalline solid like this compound would exhibit a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f). The presence of multiple endothermic peaks could indicate the existence of different crystalline forms (polymorphism) or the presence of impurities.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show a stable baseline until the onset of thermal decomposition. At the decomposition temperature (T_d), a significant loss of mass would be observed. The TGA data is crucial for determining the upper-temperature limit of the compound's stability. The analysis is often conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Detailed research findings from thermal analysis are typically summarized in a data table, providing key thermal transition temperatures and enthalpy values.
| Analysis Technique | Parameter | Value |
| DSC | Melting Point (T_m) | Data not available |
| DSC | Enthalpy of Fusion (ΔH_f) | Data not available |
| TGA | Onset of Decomposition (T_d) | Data not available |
| TGA | Mass Loss (%) | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table illustrates the typical format for presenting thermal analysis data. |
The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound, which is vital for its handling, storage, and formulation in various applications.
Computational and Theoretical Investigations of 1 1,2 Thiazol 5 Yl Ethan 1 Amine Hydrochloride
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) for Molecular Geometry and Energy
No published studies were found that report the use of Density Functional Theory to calculate the optimized molecular geometry and ground-state energy of 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) hydrochloride.
HOMO-LUMO Analysis and Reactivity Prediction
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, an analysis of its electronic frontier orbitals and predictions of its reactivity based on these parameters cannot be provided.
Electrostatic Potential Mapping
An electrostatic potential map for 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, which would illustrate its charge distribution and potential sites for electrophilic or nucleophilic attack, is not available in the current body of scientific literature.
Conformational Analysis and Energy Landscapes
Molecular Mechanics and Dynamics Simulations
No research detailing molecular mechanics or molecular dynamics simulations to explore the conformational space of this compound has been identified.
Potential Energy Surface Mapping
A potential energy surface map, which would describe the energy of the molecule as a function of its geometry, has not been computationally determined or published for this compound.
Spectroscopic Property Prediction from Computational Models
To discuss the theoretical spectroscopic properties of this compound, computational models would first need to be used to determine the molecule's optimized geometry. Following this, further calculations could predict its spectroscopic characteristics.
Theoretical NMR Chemical Shifts and Coupling Constants
Predicting Nuclear Magnetic Resonance (NMR) spectra through computational means involves methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would yield theoretical chemical shifts for the ¹H and ¹³C nuclei within the molecule, as well as spin-spin coupling constants. This data, when compared to experimental spectra, is invaluable for confirming the molecular structure. However, no published studies containing these specific theoretical NMR predictions for this compound are available.
Predicted Vibrational Frequencies and Intensities
Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. The intensity of these vibrational modes can also be predicted. This information is crucial for the characterization of the compound. As with NMR data, specific predicted vibrational frequencies and intensities for this compound have not been reported in the scientific literature.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound.
Transition State Characterization
The study of a reaction mechanism involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these transition states. This information provides a molecular-level picture of how the reaction proceeds.
Energy Barriers and Reaction Pathways
Once the reactants, products, and transition states are computationally modeled, the energy barriers (activation energies) for the reaction can be calculated. This allows for the determination of the most likely reaction pathway and can provide insights into the reaction kinetics. Such detailed mechanistic studies for the formation or reactions of this compound are not currently available.
Computational Screening for Analogues and Derivatives
Computational screening, or virtual screening, is a technique used to search large libraries of chemical compounds to identify molecules with desired properties. In the context of this compound, this could involve searching for analogues or derivatives with potentially enhanced biological activity or improved physicochemical properties. This process typically relies on methods like molecular docking or quantitative structure-activity relationship (QSAR) modeling. While a powerful approach, reports of computational screening specifically focused on analogues of this compound are absent from the literature.
Reactivity, Transformation Pathways, and Chemical Derivatization of 1 1,2 Thiazol 5 Yl Ethan 1 Amine Hydrochloride
Reaction Chemistry of the Amine Functionality
The primary amine group in 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through reactions at the nitrogen atom.
The nucleophilic nature of the primary amine facilitates its reaction with various electrophiles.
Acylation: The amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This reaction leads to the formation of corresponding amides. For instance, the reaction with acetyl chloride would yield N-(1-(1,2-thiazol-5-yl)ethyl)acetamide. The use of different acylating agents allows for the introduction of a wide variety of acyl groups. A general method for acylation involves the reaction of an amine with an acyl chloride in a suitable solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine or pyridine.
Alkylation: Alkylation of the amine can be achieved using alkyl halides. This reaction can proceed to give mono- and di-alkylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, is another effective method for the controlled introduction of alkyl groups.
Arylation: The introduction of an aryl group onto the amine nitrogen, or N-arylation, can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This strategy is broadly applicable for the synthesis of N-aryl amine derivatives.
Table 1: Representative Acylation, Alkylation, and Arylation Reactions of Primary Amines
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl amine | Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂) |
| Alkylation | Methyl iodide | N-methyl amine | Base (e.g., K₂CO₃), polar solvent (e.g., DMF) |
| Arylation | Phenyl bromide | N-phenyl amine | Palladium catalyst, phosphine ligand, base (e.g., NaOtBu) |
The primary amine functionality is a precursor to the formation of amides and Schiff bases, which are important intermediates in many synthetic pathways.
Amide Formation: Beyond acylation with acyl chlorides and anhydrides, amides can be synthesized by coupling the amine with carboxylic acids using a variety of coupling agents. researchgate.net Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net This method is widely used in peptide synthesis and for the creation of amide libraries. nih.govresearchgate.net The synthesis of novel amide derivatives of thiazol-2-ethylamines has been reported, highlighting the utility of this transformation. nih.gov
Schiff Base Formation: The reaction of the primary amine with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. nih.govnih.gov This condensation reaction is typically carried out under acidic or basic catalysis and often requires the removal of water to drive the equilibrium towards the product. ijper.org Thiazole-based Schiff bases are of significant interest due to their pharmacological potential. nih.govnih.govalayen.edu.iq The general procedure involves refluxing a mixture of the amine and the carbonyl compound in a solvent like ethanol. nih.gov
Table 2: Amide and Schiff Base Formation Reactions
| Reaction | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent |
|---|---|---|---|---|
| Amide Formation | 1-(1,2-thiazol-5-yl)ethan-1-amine | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) |
| Schiff Base Formation | 1-(1,2-thiazol-5-yl)ethan-1-amine | Aldehyde/Ketone | Schiff Base (Imine) | Acid or base catalyst |
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms. The lone pair of electrons on the sulfur atom participates in the aromatic π-system. nih.gov
Thiazole itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring. When such reactions do occur, the position of substitution is directed by the heteroatoms. For 2-substituted thiazoles, electrophilic substitution typically occurs at the C5 position. Conversely, for a 5-substituted thiazole like the compound , electrophilic attack is anticipated to be less favorable and would likely occur at other available positions on the ring, if at all, under forcing conditions. The specific directing effects of the 5-(1-aminoethyl) substituent would further influence the regioselectivity of such reactions.
The thiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when the attacking nucleophile is strong. semanticscholar.org Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring. mdpi.com Ring transformation reactions, where the thiazole ring is opened and subsequently recyclized to form a different heterocyclic system, are also known in thiazole chemistry, often initiated by a nucleophilic attack. nih.gov For 1-(1,2-thiazol-5-yl)ethan-1-amine, the primary amino group shows higher nucleophilicity than the thiazole ring itself. semanticscholar.org
Intermolecular Reactions and Coupling Strategies
The bifunctional nature of 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, possessing both a nucleophilic amine and an aromatic thiazole ring, makes it a versatile partner in various intermolecular reactions and coupling strategies.
The amine functionality can be used to link the thiazole moiety to other molecules through amide bond formation or other C-N bond-forming reactions. The thiazole ring itself can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, if it is appropriately functionalized with a halide or other suitable leaving group. These reactions are powerful tools for the construction of complex molecules containing the thiazole scaffold. For instance, a bromo-substituted thiazole derivative could be coupled with a boronic acid to form a new carbon-carbon bond.
The combination of reactions at the amine and potential functionalization of the thiazole ring allows for the synthesis of a diverse range of complex structures with potential applications in medicinal chemistry and materials science. nih.govmyskinrecipes.com
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 1-(1,2-thiazol-5-yl)ethan-1-amine, the primary amine functionality is a prime substrate for C-N bond-forming reactions like the Buchwald-Hartwig amination, while the isothiazole ring can participate in C-C bond-forming reactions, typically after pre-functionalization.
Buchwald-Hartwig Amination: The primary amine of the title compound can act as the nucleophilic coupling partner with various aryl or heteroaryl halides or triflates. This palladium-catalyzed reaction provides a direct route to N-arylated derivatives. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). The amine group on the chiral ethanamine side chain would couple with an activated aromatic ring to form a new secondary amine, expanding the molecular complexity significantly.
Suzuki and Other C-C Couplings: Direct C-H activation of the isothiazole ring for cross-coupling is challenging but an area of active research. A more conventional approach involves the initial halogenation of the isothiazole ring, most likely at the C4 position, which is preferential for electrophilic attack. thieme-connect.com The resulting 4-halo-isothiazole derivative can then readily participate in Suzuki, Stille, or Negishi cross-coupling reactions to introduce new aryl, vinyl, or alkyl substituents. For instance, a Suzuki coupling would involve the reaction of the 4-halo-isothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Typical Catalyst/Ligand | Expected Product |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 1-(1,2-thiazol-5-yl)ethan-1-amine | Aryl Halide (Ar-X) | Pd(OAc)₂ / XPhos | N-Aryl-1-(1,2-thiazol-5-yl)ethan-1-amine |
| Suzuki Coupling | 1-(4-Bromo-1,2-thiazol-5-yl)ethan-1-amine* | Aryl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 1-(4-Aryl-1,2-thiazol-5-yl)ethan-1-amine |
*Requires prior halogenation of the starting material.
Cycloaddition Reactions
The isothiazole ring can participate in cycloaddition reactions, acting as either the dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as the dipolarophile in 1,3-dipolar cycloadditions. clockss.org These reactions typically involve the C4=C5 double bond of the isothiazole ring. For the title compound, the amine functionality would likely require protection (e.g., as a carbamate) to prevent side reactions under typical cycloaddition conditions.
[4+2] Cycloadditions: Isothiazole derivatives, particularly those activated by electron-withdrawing groups, can react with dienes. The C4=C5 bond acts as the dienophile, leading to the formation of bicyclic adducts which can undergo further transformations. clockss.org
1,3-Dipolar Cycloadditions: The C4=C5 bond of activated isothiazoles, such as isothiazol-3(2H)-one 1,1-dioxides, readily reacts with 1,3-dipoles like nitrile oxides, azides, and diazoalkanes. clockss.orgresearchgate.net This provides a pathway to novel fused heterocyclic systems. While the unsubstituted isothiazole ring in the title compound is less reactive, such transformations could be induced under forcing conditions or after activation of the ring.
| Reaction Type | Isothiazole Role | Reactant Partner | General Product Structure |
|---|---|---|---|
| [4+2] Diels-Alder | Dienophile | Electron-rich Diene | Bicyclic Thiazine Derivative (after rearrangement) |
| [3+2] 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrile Oxide (R-CNO) | Fused Isoxazoloisothiazole System |
| [3+2] 1,3-Dipolar Cycloaddition | Dipolarophile | Azide (R-N₃) | Fused Triazoloisothiazole System |
Photochemical and Electrochemical Transformations
Modern synthetic methods offer unique pathways for the transformation of heterocyclic compounds.
Photochemical Transformations: Isothiazoles are known to undergo photochemical rearrangement to the more stable 1,3-thiazole isomers upon UV irradiation. researchgate.netresearchgate.net This transformation is believed to proceed through high-energy intermediates, such as Dewar-type structures or species involving ring cleavage and reformation. researchgate.netrsc.org For 1-(1,2-thiazol-5-yl)ethan-1-amine, irradiation could potentially induce isomerization to the corresponding 1-(1,3-thiazol-4-yl)ethan-1-amine or 1-(1,3-thiazol-2-yl)ethan-1-amine, providing a synthetic route to different isomers that may be difficult to access through conventional synthesis. researchgate.net
Electrochemical Transformations: Electrochemistry provides a green and efficient alternative to traditional chemical oxidants or reductants for functionalizing heterocyclic rings. nih.gov
Oxidative C-H Functionalization: Electrochemical methods can be used for the direct C-H functionalization of heterocycles. For the title compound, an electrochemical approach could potentially be used for oxidative C-H amination, phosphonylation, or arylation at the C4 position of the isothiazole ring. These reactions proceed by generating a radical cation intermediate from the thiazole ring at the anode, which then reacts with a suitable nucleophile. nih.gov This method avoids the need for pre-functionalization (e.g., halogenation) and often uses only electricity as the "reagent".
| Transformation Type | Method | Typical Conditions | Expected Outcome |
|---|---|---|---|
| Isomerization | Photochemical | UV Irradiation (e.g., 254 nm) in a suitable solvent | Rearrangement to 1-(1,3-thiazol-yl)ethan-1-amine isomers |
| C-H Amination | Electrochemical | Constant current, undivided cell, suitable amine nucleophile | Formation of 1-(4-amino-1,2-thiazol-5-yl)ethan-1-amine derivatives |
| C-H Phosphonylation | Electrochemical | Graphite anode, H-phosphonate reagent | Formation of a C-P bond at the C4 position |
Application As a Synthetic Building Block and Pharmaceutical Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The primary amine functionality of 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) hydrochloride suggests its potential as a nucleophile in various cyclization and condensation reactions to form more complex heterocyclic structures.
Formation of Bis- and Polythiazole Architectures
The construction of molecules containing multiple thiazole (B1198619) rings is a significant area of research, particularly for applications in materials science and pharmacology. While 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride possesses a single thiazole unit, its amine functionality could theoretically be used to link to other thiazole-containing fragments. For example, acylation with a thiazole-carboxylic acid would yield a bis(thiazole) derivative linked by an amide bond. Despite this theoretical possibility, the scientific literature does not currently provide examples of such syntheses starting from this specific compound.
Precursor for Advanced Drug-like Molecule Scaffolds
The thiazole ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethylamine (B1201723) side chain, as seen in This compound , provides a versatile handle for further chemical modification to generate novel drug candidates.
Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles)
The primary amine of This compound is a suitable nucleophile for reactions with 1,3-dicarbonyl compounds or their equivalents to construct pyrimidine (B1678525) rings. Similarly, reaction with appropriately substituted hydrazines or other reagents could lead to the formation of pyrazole-containing structures. These approaches are standard methods for the synthesis of such heterocycles. However, the application of This compound as the amine component in these reactions is not documented in the available literature. Research on thiazole-pyrazole and thiazole-pyrimidine hybrids typically employs different synthetic strategies and starting materials.
Design of Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery. The amino group of This compound offers a convenient point for covalent linkage to other bioactive scaffolds. This could be achieved through the formation of amide, sulfonamide, or urea (B33335) linkages, for example. While the design of such hybrid molecules is a rational approach to new therapeutics, there are no specific examples in the literature that describe the use of This compound for this purpose.
Preparation of Chemical Libraries for Research Screening
Chemical libraries are essential tools for high-throughput screening and the discovery of new lead compounds in drug development. As a primary amine, This compound is a suitable building block for combinatorial chemistry. It can be readily derivatized through reactions such as acylation, sulfonylation, reductive amination, and urea formation to generate a diverse set of compounds from a common scaffold. This would allow for the systematic exploration of the structure-activity relationships of the thiazole-ethylamine core. Despite its potential, there is no published evidence of This compound being used in the construction of chemical libraries for screening purposes.
Diversity-Oriented Synthesis (DOS) using the Compound
This compound serves as a valuable chiral building block in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening and drug discovery. The presence of a stereocenter and multiple reactive sites—the primary amine and the thiazole ring—allows for the generation of a wide array of complex molecular scaffolds.
In DOS, the compound can be utilized in various multi-component reactions to rapidly build molecular complexity. The primary amine group can readily participate in reactions such as Ugi or Passerini reactions, introducing several points of diversity in a single step. For instance, in a Ugi four-component reaction, this compound can be combined with an aldehyde, an isocyanide, and a carboxylic acid to produce a diverse library of α-acylamino carboxamides. The thiazole moiety itself can be further functionalized, adding another layer of diversity to the resulting library.
The chiral nature of this building block is particularly advantageous in DOS as it allows for the creation of stereochemically defined libraries. This is crucial for probing biological systems, which are inherently chiral. nih.gov By starting with an enantiomerically pure amine, the stereochemistry of the final products can be controlled, leading to compounds with potentially distinct biological activities.
Below is a representative table illustrating the potential for diversity in a Ugi reaction utilizing this compound.
| Component 1: Aldehyde | Component 2: Isocyanide | Component 3: Carboxylic Acid | Resulting Scaffold Diversity |
| Formaldehyde | tert-Butyl isocyanide | Acetic acid | Simple aliphatic side chains |
| Benzaldehyde | Cyclohexyl isocyanide | Benzoic acid | Aromatic and cycloaliphatic moieties |
| 2-Thiophenecarboxaldehyde | Benzyl isocyanide | Furoic acid | Heterocyclic functionalities |
Solid-Phase Synthesis Applications
The utility of this compound extends to solid-phase synthesis, a technique that is instrumental in the high-throughput generation of compound libraries for drug discovery. The primary amine of the compound can be anchored to a solid support, such as a resin, allowing for subsequent chemical transformations to be carried out in a sequential and easily purifiable manner.
One common approach involves the reductive amination of the amine with a resin-bound aldehyde, or its acylation with a resin-bound carboxylic acid. Once attached to the solid support, the thiazole ring and any other incorporated functionalities can be elaborated upon. For example, the thiazole ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce further diversity.
A key advantage of using this chiral amine in solid-phase synthesis is the ability to generate libraries of enantiomerically pure compounds. The stereocenter remains intact throughout the synthetic sequence, and the final products can be cleaved from the resin to yield compounds with a defined three-dimensional structure. This is particularly important for screening against biological targets where stereochemistry plays a critical role in binding and activity.
The table below outlines a potential solid-phase synthesis workflow using this compound.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Resin Loading | Resin-bound aldehyde, NaBH(OAc)₃ | Anchoring the chiral amine to the solid support. |
| 2 | Acylation | R¹-COOH, DIC, HOBt | Introduction of the first point of diversity. |
| 3 | Thiazole Functionalization | R²-Br, Pd catalyst | Introduction of the second point of diversity. |
| 4 | Cleavage | TFA | Release of the final product from the resin. |
Industrial and Academic Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial or large-scale academic production of this compound and its derivatives presents several challenges and considerations.
Synthesis of the Building Block: The initial synthesis of the chiral amine itself needs to be scalable, cost-effective, and safe. Asymmetric synthesis methods, such as the use of chiral catalysts or enzymatic resolutions, are often employed to obtain the desired enantiomer. nih.gov The choice of method will depend on factors such as catalyst cost, efficiency, and the ease of product purification. For industrial applications, continuous flow processes are increasingly being explored to improve efficiency and safety.
Process Optimization: For reactions involving this building block, process parameters such as reaction temperature, concentration, and catalyst loading need to be optimized for large-scale production. Side reactions that are negligible on a small scale can become significant at an industrial scale, impacting yield and purity. Robust purification methods, such as crystallization or chromatography, are essential to ensure the final product meets the required specifications.
Safety and Environmental Impact: The safety of the chemical processes is a primary concern in scale-up. A thorough risk assessment must be conducted to identify and mitigate potential hazards. The environmental impact of the synthesis should also be considered, with a focus on minimizing waste and using greener solvents and reagents where possible.
The following table summarizes key considerations for the scale-up of processes utilizing this compound.
| Consideration | Key Factors | Potential Challenges | Mitigation Strategies |
| Synthesis Route | Cost of starting materials, number of steps, overall yield. | Expensive reagents or catalysts, low yields. | Route scouting for more economical pathways, process optimization. |
| Stereocontrol | Enantiomeric purity, racemization risk. | Loss of enantiopurity during synthesis or purification. | Use of robust asymmetric methods, careful control of reaction conditions. |
| Purification | Product purity, removal of impurities and byproducts. | Difficult to remove impurities, need for chromatography. | Development of efficient crystallization methods. |
| Safety | Handling of hazardous reagents, exothermic reactions. | Runaway reactions, exposure to toxic materials. | Thorough process safety studies, use of appropriate engineering controls. |
| Environmental | Solvent usage, waste generation. | Use of hazardous solvents, large volumes of waste. | Implementation of green chemistry principles, solvent recycling. |
Molecular Interactions and Biological Target Engagement: in Vitro and in Silico Perspectives
In Silico Modeling of Ligand-Target Interactions
In silico, or computer-aided, modeling is a crucial first step in modern drug discovery and molecular biology to predict the interaction between a small molecule (ligand), such as 1-(1,2-thiazol-5-yl)ethan-1-amine (B13261394) hydrochloride, and a biological target, typically a protein.
Molecular Docking Studies with Protein Targets
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, this would involve docking the compound into the binding sites of various protein targets to estimate the binding affinity and identify key molecular interactions.
Hypothetical Docking Study Data:
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
This table illustrates the type of data that would be generated from molecular docking studies. Currently, no such data is available for the specified compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a target of interest could be used to virtually screen large compound libraries to identify other potential ligands, including derivatives of 1-(1,2-thiazol-5-yl)ethan-1-amine. No published pharmacophore models have been developed based on or for this specific compound.
Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment than static docking poses. These simulations could reveal the stability of the binding and conformational changes in both the protein and the ligand. There are currently no public records of MD simulations having been performed on complexes involving this compound.
In Vitro Studies on Specific Enzyme Modulation
In vitro studies, conducted in a controlled environment outside of a living organism, are essential for validating the predictions from in silico models and for quantitatively measuring the biological activity of a compound.
Enzyme Inhibition Kinetics and Mechanism
Enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme. These studies would measure parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against various enzymes. The mechanism of inhibition (e.g., competitive, non-competitive) would also be elucidated.
Illustrative Enzyme Inhibition Data:
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
This table represents the kind of data that would be obtained from enzyme inhibition studies. No such experimental data has been published for this compound.
Receptor Binding Assays in Cell-Free Systems
Receptor binding assays measure the affinity of a ligand for a specific receptor. These assays would quantify the binding of this compound to isolated receptors, providing data on its binding affinity (Kd) and its ability to displace other known ligands. To date, no receptor binding data for this compound is available in the scientific literature.
Characterization of Molecular Mechanism of Action at the Cellular Level (non-human systems)
Extensive searches of publicly available scientific literature and databases did not yield specific studies on the molecular mechanism of action of this compound at the cellular level in non-human systems. Therefore, the following sections provide a general overview of the methodologies and findings for the broader class of thiazole (B1198619) derivatives.
Cell-Based Assays for Target Engagement (e.g., reporter gene assays)
No specific cell-based assays, including reporter gene assays, for determining the target engagement of this compound have been reported in the reviewed literature.
In general, reporter gene assays are powerful tools used in drug discovery to study gene expression and cellular signaling pathways. These assays involve the use of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific promoter region of a target gene. When a compound interacts with a cellular target that modulates this signaling pathway, the expression of the reporter gene is altered, leading to a measurable signal such as light emission or a color change. This allows for the high-throughput screening of compounds and the elucidation of their mechanism of action. For instance, reporter gene assays have been utilized to investigate the effects of compounds on pathways like the p53 tumor suppressor pathway. A well-designed reporter system can provide a quantitative measure of a compound's ability to restore the function of a mutated protein.
For thiazole derivatives with anticancer properties, cell viability assays are commonly employed to assess their cytotoxic effects on various cancer cell lines. For example, some aminothiazole derivatives have been shown to inhibit the proliferation of cancer cells, and further studies have identified specific cellular targets like importin β1 (KPNB1).
Mechanistic Studies on Cellular Pathways
There is no available data from mechanistic studies on the cellular pathways affected by this compound.
Mechanistic studies for other thiazole derivatives have revealed their interference with various cellular pathways. For example, some thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton. This leads to an elongated cell morphology and ultimately inhibits bacterial proliferation. In the context of antifungal activity, certain thiazole derivatives are thought to act on the fungal cell wall structure or the cell membrane. The mechanism of action for some antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi.
In cancer research, aminothiazole derivatives have been found to act as inhibitors of various kinases, such as Aurora kinases, which are key regulators of mitosis. The inhibition of these kinases can lead to defects in chromosome segregation and ultimately cell death in cancer cells.
Structure-Activity Relationship (SAR) Studies for Molecular Design
Specific structure-activity relationship (SAR) studies for this compound are not available in the current literature. The following sections describe general SAR principles for the broader class of antimicrobial thiazole derivatives.
Identification of Key Structural Features for Interaction
For the broader class of thiazole-containing antimicrobials, several key structural features have been identified as important for their biological activity. The nature and position of substituents on the thiazole ring play a crucial role in determining the potency and spectrum of activity.
For instance, in a series of thiazole derivatives, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety was found to enhance antibacterial and antifungal activity. In another study, the substitution pattern on a phenyl ring attached to the thiazole core significantly influenced the antimicrobial effects. It has been observed that both electron-withdrawing and electron-donating groups can lead to similar activities, suggesting that the position of the substituent might be more critical than its electronic nature.
The lipophilicity of the molecule, often influenced by the substituents, is another critical factor. Higher lipophilicity can be correlated with increased antifungal activity, possibly due to enhanced penetration of the fungal cell membrane.
Table 1: General Structure-Activity Relationship Observations for Antimicrobial Thiazole Derivatives
| Structural Modification | Impact on Antimicrobial Activity | Reference(s) |
| Substitution at 2-position of thiazole ring | A 4-hydroxyphenyl group can enhance activity. | |
| Substitution on an attached phenyl ring | The position of the substituent can be more important than its electronic properties. | |
| Increased lipophilicity | Often correlates with increased antifungal activity. | |
| Linkage to other heterocyclic rings | Can modulate the spectrum and potency of activity. |
Design Principles for Modulating Molecular Activity
Based on general SAR studies of thiazole derivatives, several design principles can be employed to modulate their molecular activity. One common strategy is molecular hybridization, where the
Antimicrobial Activity at the Molecular and Cellular Level (in vitro)
Inhibition of Bacterial/Fungal Growth in Culture
There are no published studies detailing the in vitro activity of this compound against any bacterial or fungal strains. Consequently, data regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or minimum fungicidal concentration (MFC) are not available. Without such foundational research, it is impossible to construct a data table or provide a detailed analysis of its potential spectrum of activity.
Studies on Microbial Target Proteins and Pathways
Consistent with the absence of in vitro data, there is no information available from in silico or experimental studies on the potential microbial targets of this compound. Research on other thiazole derivatives has identified various potential mechanisms of action, including the inhibition of essential enzymes like DNA gyrase or FtsZ. nih.govals-journal.com However, no molecular docking studies, enzymatic assays, or other mechanistic investigations have been reported for this compound to elucidate its specific interactions with microbial proteins or pathways. The absence of such studies prevents any detailed discussion of its potential mode of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 1,2-thiazol-5-yl ketone intermediates using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). To optimize purity, column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization from ethanol/water mixtures is recommended. Ensure reaction monitoring via TLC or HPLC to isolate the hydrochloride salt with ≥95% purity .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (in D2O or DMSO-d6) to confirm amine protonation and thiazole ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- FT-IR to identify N–H stretches (2500–3000 cm⁻¹) and thiazole C–S/C–N vibrations (600–800 cm⁻¹).
- Elemental analysis to verify stoichiometry of the hydrochloride salt .
Q. What are the critical stability and storage considerations for this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Avoid prolonged storage (>6 months) to prevent degradation; periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in NMR?
- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or byproducts. Strategies include:
- Drying samples under high vacuum to remove moisture/solvents.
- Variable-temperature NMR to study dynamic thiazole ring effects.
- 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational simulations (DFT) for electronic structure insights .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to thiazole-sensitive receptors (e.g., kinases). Pair with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can reaction conditions be optimized for scaling up synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) to test variables: temperature (20–80°C), solvent (MeOH vs. EtOH), and catalyst loading (5–20% Pd-C).
- Flow chemistry for continuous hydrogenation to reduce batch variability.
- In-line FTIR for real-time monitoring of intermediate conversion .
Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze via:
- LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., thiazole ring-opening).
- X-ray crystallography to compare degraded vs. pristine crystal structures.
- TGA/DSC to study thermal decomposition pathways .
Q. How can researchers validate the compound’s role in modulating enzyme activity?
- Methodological Answer :
- Enzyme kinetics assays : Measure IC50 using fluorogenic substrates (e.g., for proteases).
- Surface plasmon resonance (SPR) to quantify binding affinity (KD) to target enzymes.
- Cellular assays (e.g., Western blot) to confirm downstream signaling effects in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
